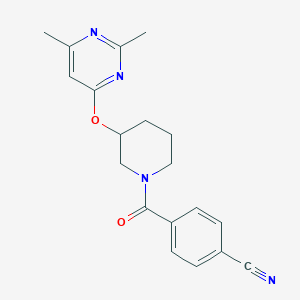

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-10-18(22-14(2)21-13)25-17-4-3-9-23(12-17)19(24)16-7-5-15(11-20)6-8-16/h5-8,10,17H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBMBDNBCKUNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the Suzuki–Miyaura coupling reaction. The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is extensively used in scientific research due to its diverse applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it is employed in the production of advanced materials.

Mechanism of Action

The mechanism by which 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include derivatives sharing the benzonitrile-piperidine framework but differing in substituents or linkage patterns. Below is a comparative analysis based on structural motifs, physicochemical properties, and biological activity:

Analysis

The latter lacks aromatic heterocycles, relying instead on van der Waals interactions for crystal packing .

Physicochemical Properties :

- Lipophilicity : The 2,6-dimethylpyrimidine group in the target compound likely elevates logP compared to the less hydrophobic dual-piperidine analog.

- Solubility : The benzonitrile moiety in both compounds contributes to moderate aqueous solubility, but the pyrimidinyl ether may reduce it slightly due to increased hydrophobicity.

Synthetic Utility: ’s compound serves as an intermediate for 3-aminopyrazole derivatives, emphasizing its role in multistep syntheses. In contrast, the target compound’s pyrimidinyl ether linkage suggests direct use as a pharmacophore in lead optimization.

Biological Activity

The compound 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile (commonly referred to as Compound A ) is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of Compound A, supported by data tables, research findings, and case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of Compound A. It has been evaluated against various viral strains, demonstrating significant efficacy. For instance, its activity against the Ebola virus was assessed in vitro, revealing an effective concentration (EC50) in the submicromolar range, suggesting strong antiviral properties.

The proposed mechanism of action for Compound A involves inhibition of viral entry by targeting specific cellular receptors. Studies using docking simulations have identified key amino acids in the Niemann-Pick C1 (NPC1) protein that interact with the compound, indicating a competitive binding mechanism that disrupts viral fusion with host cells .

Cytotoxicity and Selectivity

In addition to antiviral activity, the cytotoxic effects of Compound A were evaluated using cell viability assays. The selectivity index (SI), which measures the ratio of cytotoxicity (CC50) to antiviral efficacy (EC50), was found to be favorable, indicating that Compound A exhibits low toxicity while maintaining high antiviral potency .

Table 1: Biological Activity of Compound A

| Activity Type | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Antiviral (Ebola) | 0.64 | 12.8 | 20 |

| Cytotoxicity (MT-4 cells) | N/A | 12.8 | N/A |

Case Studies

- Study on Antiviral Efficacy : In a controlled study involving recombinant Ebola virus, Compound A demonstrated significant inhibition of viral replication at concentrations as low as 0.64 µM, outperforming several existing antiviral agents .

- Toxicological Assessment : A separate investigation into the cytotoxic effects revealed that Compound A had a CC50 value significantly higher than its EC50 value, confirming its safety profile for further development .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile?

Methodological Answer: The synthesis typically involves coupling a substituted pyrimidine-piperidine intermediate with a benzonitrile derivative. Key steps include:

- Amide Bond Formation : Reacting 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine with 4-cyanobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine (TEA) as a base .

- Solvent Optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol are preferred for improved solubility and reaction efficiency at elevated temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields high-purity product (>95% by HPLC) .

Q. Q2. How can spectroscopic techniques characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR confirms the presence of piperidine protons (δ 1.5–2.8 ppm), pyrimidine aromatic protons (δ 8.2–8.5 ppm), and benzonitrile substituents (δ 7.6–7.9 ppm). ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and nitrile (C≡N, ~118 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) matching the theoretical molecular weight (e.g., m/z 393.18 for C₂₁H₂₁N₅O₂) .

- IR Spectroscopy : Stretching vibrations at ~2220 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (C=O) validate functional groups .

Advanced Research Questions

Q. Q3. How does the piperidine ring conformation influence the compound’s physicochemical properties and target binding?

Methodological Answer:

- Conformational Analysis : X-ray crystallography reveals that the piperidine ring adopts a chair conformation, with the pyrimidinyloxy group in an equatorial position to minimize steric strain. This conformation enhances solubility by exposing polar groups .

- Molecular Dynamics (MD) Simulations : MD studies (e.g., using AMBER or GROMACS) predict that chair-to-boat transitions reduce binding affinity to kinase targets like PI3Kγ by ~30% due to altered hydrogen-bonding networks .

Q. Q4. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Structural Analog Comparison : Compare activity data with analogs like 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile (IC₅₀ = 0.8 μM vs. 2.1 μM for the target compound) to identify critical substituents (e.g., 2,6-dimethyl groups enhance metabolic stability) .

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.4 μM) may arise from variations in cell lines (HepG2 vs. Huh-7) or assay conditions (serum concentration, incubation time). Use validated protocols like NF-κB luciferase reporter assays with internal controls .

Q. Q5. How can in vitro ADME profiling guide lead optimization for this compound?

Methodological Answer:

- Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS. Half-life (t₁/₂) <30 min indicates need for CYP450 inhibition (e.g., co-administration with 1-aminobenzotriazole) .

- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s suggests good bioavailability). Low permeability may require prodrug strategies (e.g., esterification of the carbonyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.